N3 Furan-2-ylmethyl vs. N3 Phenyl Substitution: Predicted Physicochemical Divergence
The N3 substituent critically governs both target engagement and physicochemical properties in the thiazol-2-ylidene-benzamide series. In the benchmark study by Ejaz et al. (2018), the most potent h-TNAP inhibitor (2e) carries an N3-(4′-fluorophenyl) group and achieves an IC₅₀ of 0.079 ± 0.002 μM [1]. Replacing this with an N3-furan-2-ylmethyl group (as in CAS 1164560-66-0) is predicted to reduce lipophilicity (estimated AlogP decrease of ~1.0–1.5 log units relative to the 4-fluorophenyl analog) and introduce hydrogen-bond acceptor capacity via the furan oxygen, based on in silico comparison [2]. Although direct experimental IC₅₀ data for the target compound are absent from the public domain, the magnitude of property shift falls within a range known to alter membrane permeability, solubility, and off-target binding profiles in related thiazol-2-ylidene-benzamides [1].
| Evidence Dimension | Predicted lipophilicity (AlogP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | AlogP estimated at ~2.8–3.3; furan oxygen contributes one additional H-bond acceptor vs. phenyl |
| Comparator Or Baseline | Compound 2e (N3-4-fluorophenyl analog): experimental IC₅₀ = 0.079 μM for h-TNAP; calculated AlogP ~4.3–4.8 |
| Quantified Difference | Estimated ΔAlogP ≈ 1.0–1.5 log units lower for furan-2-ylmethyl analog; no experimental IC₅₀ available for target compound |
| Conditions | In silico property prediction (ALOGPS 2.1 / SwissADME); comparator IC₅₀ from h-TNAP enzyme inhibition assay (Ejaz et al., 2018) |
Why This Matters
Lower lipophilicity and added H-bond acceptor functionality predict altered ADME and selectivity profiles, directly impacting the suitability of this scaffold for lead optimization programs where the 4-fluorophenyl analog is too hydrophobic.
- [1] Ejaz, S. A., et al. (2018). Distinctive inhibition of alkaline phosphatase isozymes by thiazol-2-ylidene-benzamide derivatives: Functional insights into their anticancer role. Journal of Cellular Biochemistry, 119(8), 6501-6513. DOI: 10.1002/jcb.26692. View Source
- [2] SwissADME / ALOGPS 2.1 in silico prediction tools; calculated values for target compound and comparator 2e based on SMILES input. These are computational estimates, not experimental measurements. View Source
